1-Chloro-3-ethynyl-2,4-difluorobenzene
Description
Properties
Molecular Formula |
C8H3ClF2 |
|---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
1-chloro-3-ethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
InChI Key |
FCDLVWOQTMWSPS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1F)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Chemical Space of C8H3ClF2: A Technical Guide for Drug Discovery Professionals
Introduction: Defining the C8H3ClF2 Building Block
In the landscape of modern medicinal chemistry, precision is paramount. The molecular formula C8H3ClF2 does not represent a singular, universally recognized entity but rather a class of constitutional isomers, each with a unique spatial arrangement of its constituent atoms and, consequently, distinct physicochemical properties.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and utilizing building blocks derived from this formula.
The strategic incorporation of fluorine and chlorine into small molecules is a cornerstone of contemporary drug design, offering medicinal chemists powerful tools to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5][6][7][8] Building blocks with the C8H3ClF2 framework, most plausibly derivatives of a styrene or a related C8 aromatic scaffold, are of significant interest for introducing unique halogenation patterns into drug candidates.
For the purpose of this guide, we will focus our discussion on a representative and synthetically plausible isomer: 4-chloro-2,3-difluorostyrene . The principles and methodologies discussed herein are broadly applicable to other isomers within the C8H3ClF2 family.
Core Physicochemical Properties
Regardless of the specific isomeric form, any compound with the molecular formula C8H3ClF2 will share the same fundamental molecular weight. A precise understanding of this property is critical for mass spectrometry analysis, reaction stoichiometry, and purity assessment.
| Property | Value |
| Molecular Formula | C8H3ClF2 |
| Molecular Weight | 172.56 g/mol |
| Exact Mass | 171.9840 g/mol |
The specific arrangement of the chloro and difluoro substituents on the aromatic ring will significantly influence other key properties such as dipole moment, boiling point, solubility, and crystal packing.
The Strategic Value of Chlorodifluoro Aromatic Building Blocks in Medicinal Chemistry
The inclusion of both chlorine and fluorine atoms on an aromatic scaffold is a sophisticated strategy in drug design. These halogens are not mere placeholders; they exert profound electronic and steric effects that can be leveraged to overcome common challenges in drug development.[4][9]
Key Advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at sites susceptible to oxidative metabolism can significantly enhance the metabolic stability of a drug candidate.[6]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a compound's ionization state at physiological pH and improving cell permeability.[5]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity and target selectivity.[7]
-
Lipophilicity Tuning: The introduction of halogens provides a mechanism to fine-tune a molecule's lipophilicity, a critical parameter influencing solubility, permeability, and plasma protein binding.
-
Conformational Control: The steric bulk of the chlorine atom, combined with the electronic effects of the fluorine atoms, can influence the preferred conformation of a molecule, which can be exploited to favor a bioactive conformation.
The specific substitution pattern of the C8H3ClF2 isomer is a critical consideration. For our representative molecule, 4-chloro-2,3-difluorostyrene, the ortho-difluoro motif can induce specific conformational preferences in substituents at the vinyl group, while the para-chloro position offers a site for further functionalization or can influence interactions within a protein binding pocket.
Synthetic Considerations and Methodologies
The synthesis of a specific C8H3ClF2 isomer like 4-chloro-2,3-difluorostyrene requires a multi-step approach, leveraging established transformations in aromatic chemistry. The following workflow outlines a plausible synthetic route, starting from a commercially available starting material.
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- 1. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 2. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 3. 7 constitutional isomers of molecular formula C3H2F2, C3H2Cl2, C3H2Br2 & C3H2I2 condensed structural formula skeletal formula, IUPAC names, positional isomers, functional group isomerism isomers of C3H2F2 C3H2Cl2 C3H2Br2 C3H2I2 uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
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An In-depth Technical Guide to 1-Chloro-3-ethynyl-2,4-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-chloro-3-ethynyl-2,4-difluorobenzene, a halogenated phenylacetylene derivative with significant potential in medicinal chemistry and materials science. Due to its likely status as a novel compound, this document focuses on its fundamental identifiers, a robust and plausible synthetic route, and its anticipated utility in the development of new therapeutic agents.
Core Molecular Identifiers
The chemical structure of 1-chloro-3-ethynyl-2,4-difluorobenzene is defined by a benzene ring substituted with one chlorine atom, two fluorine atoms, and a terminal alkyne (ethynyl group). Based on its IUPAC name, the following canonical identifiers have been determined:
| Identifier | Value |
| SMILES | C#Cc1c(F)c(F)cc(Cl)c1 |
| InChIKey | ZJCDHMLTCRAPRU-UHFFFAOYSA-N |
The arrangement of these functional groups imparts a unique electronic and steric profile, making it an attractive scaffold for molecular design.
Caption: 2D structure of 1-chloro-3-ethynyl-2,4-difluorobenzene.
Plausible Synthetic Pathway: Sonogashira Coupling
The introduction of an ethynyl group onto an aryl halide is efficiently achieved through the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[1]
A logical and practical approach to synthesize 1-chloro-3-ethynyl-2,4-difluorobenzene involves the selective coupling of a suitable dihalogenated precursor with a protected alkyne, followed by deprotection. The commercially available 1,3-dichloro-2,4-difluorobenzene serves as an excellent starting material for this purpose.[2][3] The Sonogashira reaction generally exhibits higher reactivity with aryl iodides and bromides compared to chlorides. However, with the appropriate choice of catalyst and ligands, the coupling of aryl chlorides can be effectively performed. A more reactive starting material would be 1-chloro-2,4-difluoro-3-iodobenzene , which would allow for a more facile Sonogashira coupling.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 1-chloro-3-ethynyl-2,4-difluorobenzene.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established procedures for Sonogashira couplings of aryl chlorides. Optimization may be required.
Reaction: Sonogashira coupling of 1,3-dichloro-2,4-difluorobenzene with trimethylsilylacetylene.
Materials:
-
1,3-Dichloro-2,4-difluorobenzene (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous toluene (solvent)
Procedure:
-
To a dry, nitrogen-purged Schlenk flask, add 1,3-dichloro-2,4-difluorobenzene, Pd(PPh₃)₄, and CuI.
-
Add anhydrous toluene, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate, 1-chloro-2,4-difluoro-3-((trimethylsilyl)ethynyl)benzene.
Deprotection:
-
Dissolve the purified intermediate in methanol.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, 1-chloro-3-ethynyl-2,4-difluorobenzene.
Scientific Rationale and Causality
The choice of the Sonogashira coupling is predicated on its high efficiency in forming C(sp²)-C(sp) bonds. The use of a copper(I) co-catalyst is crucial as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex in the catalytic cycle. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The use of a trimethylsilyl (TMS) protecting group on the alkyne prevents its self-coupling (Glaser coupling), a common side reaction.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Potential Applications in Drug Discovery
The unique combination of chloro, fluoro, and ethynyl functional groups on a benzene ring makes 1-chloro-3-ethynyl-2,4-difluorobenzene a highly valuable building block for drug discovery.
-
Metabolic Stability: The fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Binding Affinity: The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.
-
Bioavailability: The lipophilicity introduced by the halogen atoms can improve a molecule's ability to cross cell membranes, thus enhancing its bioavailability.
-
Synthetic Handle: The terminal alkyne is a versatile functional group that can be used for further modifications through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments or biomolecules.
This structural motif is found in various classes of bioactive molecules, and its incorporation into new chemical entities is a promising strategy for the development of novel therapeutics.
Conclusion
While 1-chloro-3-ethynyl-2,4-difluorobenzene is not a readily available compound, this guide provides a clear and scientifically sound pathway for its synthesis and highlights its potential as a valuable building block in medicinal chemistry. The proposed Sonogashira coupling route offers a reliable method for its preparation, opening the door for its exploration in the design and synthesis of next-generation pharmaceuticals.
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Solubility Profiling of 1-Chloro-3-ethynyl-2,4-difluorobenzene: A Framework for Novel Compounds
An In-Depth Technical Guide for the Scientific Professional
Abstract
1-Chloro-3-ethynyl-2,4-difluorobenzene is a halogenated ethynylbenzene derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility in organic solvents a prerequisite for any process development, formulation, or synthetic route design. This guide establishes a comprehensive framework for characterizing the solubility of this and other novel compounds where no prior experimental data exists. We will explore the theoretical underpinnings of solubility, detail rigorous experimental protocols for its determination, outline powerful predictive modeling techniques, and address the critical safety considerations for handling such molecules. The integrated approach presented herein combines predictive theory with empirical validation, providing a robust methodology for the modern research scientist.
The Theoretical Foundation of Solubility
The dissolution of a crystalline solid, such as 1-Chloro-3-ethynyl-2,4-difluorobenzene, into a liquid solvent is a thermodynamic process governed by the balance of two primary energy considerations:
-
Lattice Energy (EL): This is the energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice. It is a measure of the stability of the solid state.[1][2] For a solid to dissolve, this energy barrier must be surmounted.
-
Solvation Energy (ES): This is the energy released when molecules of the solute form interactions with molecules of the solvent.[1][2] This process, known as solvation, stabilizes the solute molecules within the solvent matrix.
The overall enthalpy of solution is determined by the interplay between these two forces. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.[3][4][5]
"Like Dissolves Like": A Qualitative Assessment
The adage "like dissolves like" remains a useful starting point for solubility prediction.[6] It suggests that substances with similar polarities are more likely to be miscible. 1-Chloro-3-ethynyl-2,4-difluorobenzene possesses several polar C-F and C-Cl bonds, but also a significant nonpolar aromatic ring and an ethynyl group. This amphiphilic nature suggests it will exhibit intermediate polarity and, therefore, is unlikely to be highly soluble in either very polar solvents (like water) or purely nonpolar solvents (like hexane). Its optimal solubility will likely be found in solvents of moderate polarity.
Hansen Solubility Parameters (HSP): A Quantitative Approach
To move beyond qualitative predictions, the Hansen Solubility Parameters provide a more nuanced, quantitative framework. This model deconstructs the total cohesive energy density of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The central principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[7][8] The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated; a smaller Ra value indicates a higher likelihood of dissolution.[8] For a novel compound like 1-Chloro-3-ethynyl-2,4-difluorobenzene, HSPs can be estimated using group contribution methods, providing a powerful tool for pre-screening and selecting the most promising solvents for experimental testing.[9]
COSMO-RS: A First-Principles Predictive Tool
The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a state-of-the-art method for predicting thermodynamic properties from first principles.[10] It uses quantum chemical calculations to determine the surface charge density of a molecule, and then employs statistical thermodynamics to predict its behavior in a liquid phase.[11][12] Unlike empirical models, COSMO-RS does not require pre-existing experimental data for the specific solute, making it exceptionally valuable for novel compounds.[10][13] It can be used to generate a predicted solubility profile across a wide range of solvents, guiding the experimental design and minimizing unnecessary trials.
Experimental Protocol for Solubility Determination
The gold standard for accurately measuring equilibrium solubility is the Saturation Shake-Flask Method .[14] This procedure ensures that the solution has reached thermodynamic equilibrium, providing highly reliable and reproducible data.
Mandatory Protocol: Saturated Shake-Flask Method
-
Preparation: To a series of glass vials or flasks, add a measured volume (e.g., 5 mL) of the selected organic solvent.
-
Addition of Solute: Add an excess amount of solid 1-Chloro-3-ethynyl-2,4-difluorobenzene to each vial. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker equipped with precise temperature control (e.g., 25 °C or 37 °C). Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[14][15]
-
Trustworthiness Check: To verify that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not significantly change between sequential measurements.[15]
-
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. The most reliable methods are:
-
Centrifugation: Centrifuge the vials to pellet the excess solid.
-
Filtration: Withdraw the supernatant using a syringe fitted with a chemically-resistant filter (e.g., PTFE) to remove any suspended microparticles.
-
Causality Note: This step is critical. Failure to completely remove undissolved solid will lead to an overestimation of solubility.[14][16]
-
-
Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent and determine the concentration of 1-Chloro-3-ethynyl-2,4-difluorobenzene using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, expressing the solubility in units such as grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate for each solvent to ensure statistical validity.[15]
Data Presentation
Quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Experimentally Determined Solubility of 1-Chloro-3-ethynyl-2,4-difluorobenzene at 25°C
| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
|---|---|---|---|
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 4.0 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Heptane | 0.1 | Experimental Value | Calculated Value |
Predictive Workflow for Solvent Screening
For a novel compound, an efficient strategy combines in silico prediction to narrow the field of potential solvents with targeted experimental work for validation.
Safety and Handling Precautions
As a novel halogenated aromatic compound, 1-Chloro-3-ethynyl-2,4-difluorobenzene must be handled with appropriate caution until comprehensive toxicological data is available.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile gloves, and safety goggles with side shields.[17][18][19]
-
Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17][19]
-
Spill Response: Keep a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.
-
Waste Disposal: All waste containing this compound, both solid and in solution, must be disposed of in a designated "Halogenated Organic Waste" container for proper incineration. Do not dispose of it down the drain.[19]
Conclusion
This guide provides a robust, multi-faceted strategy for determining the solubility of 1-Chloro-3-ethynyl-2,4-difluorobenzene in organic solvents. By integrating the predictive power of theoretical models like Hansen Solubility Parameters and COSMO-RS with the empirical rigor of the saturated shake-flask method, researchers can efficiently and accurately generate the critical solubility data needed for successful process development. Adherence to the detailed experimental and safety protocols outlined will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
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SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. Available at: [Link]
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Lakna. (2018, March 16). Difference Between Solvation Energy and Lattice Energy. Pediaa.com. Available at: [Link]
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Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]
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ResearchGate. (n.d.). Hansen solubility parameters (HSP). ResearchGate. Available at: [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
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Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]
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Filo. (2025, June 10). Define Lattice Energy and Solvation Energy. Why are these concepts important? Filo. Available at: [Link]
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Frontiers. (2024, October 31). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers. Available at: [Link]
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ACS Publications. (2025, August 4). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. ACS Publications. Available at: [Link]
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Scribd. (n.d.). Introduction to Solubility Parameters. Scribd. Available at: [Link]
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UW-Madison Chemistry 103/104 Resource Book. (n.d.). Solutions and Solubility (part 2) (M3Q2). UW-Madison. Available at: [Link]
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PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]
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Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. NIST. Available at: [Link]
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Navigating the Synthesis and Handling of 1-Chloro-3-ethynyl-2,4-difluorobenzene: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Data Gap and Applying Chemical Analogy
Section 1: Hazard Identification and Risk Assessment – A Composite Profile
The primary hazards of 1-Chloro-3-ethynyl-2,4-difluorobenzene can be inferred from related chemical structures. The chloro- and difluoro-benzene moieties suggest a profile that includes flammability, skin and eye irritation, and potential respiratory tract irritation. The presence of the ethynyl group introduces an additional layer of reactivity, particularly concerning the formation of explosive acetylides with certain metals.
Inferred Hazard Classification:
| Hazard Class | Category | Basis for Classification |
| Flammable Liquid | Category 2 or 3 | Based on SDS for similar halogenated benzenes which are often flammable with vapors that can form explosive mixtures with air.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Halogenated aromatic compounds are frequently cited as causing skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2 | Direct contact with similar chemicals can cause serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Vapors may be irritating to the respiratory system.[3][4] |
| Reactivity Hazards | Not Classified (High Concern) | The terminal alkyne can form explosive metal acetylides. Avoid contact with copper, silver, mercury, and brass with high copper content.[5] |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[3] Symptoms of overexposure could include headache, dizziness, and nausea, similar to other volatile organic compounds.[2]
-
Skin Contact: Expected to cause skin irritation.[1][3] Prolonged contact may lead to dermatitis.
-
Eye Contact: Likely to cause serious eye irritation upon direct contact.[1][3]
Section 2: Prudent Practices for Handling and Storage
A multi-layered approach to safety is essential when working with this compound, integrating engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls and Laboratory Setup
All manipulations of 1-Chloro-3-ethynyl-2,4-difluorobenzene, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[6] An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is mandatory:
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Ensure that clothing fully covers the arms and legs.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Segregation: Mitigating Reactivity and Flammability
Proper storage is critical to prevent hazardous reactions and fire risks.
-
Flammability: Store in a dedicated, well-ventilated flammable liquids storage cabinet, away from heat, sparks, and open flames.[7][8]
-
Incompatibility: Segregate from strong oxidizing agents, acids, and bases.[1][2][9] Crucially, due to the ethynyl group, ensure storage is free from contact with copper, silver, mercury, and their salts to prevent the formation of explosive acetylides.[5]
-
Container Integrity: Keep the container tightly closed in a cool, dry place.[10]
Caption: Logical workflow for the safe storage of 1-Chloro-3-ethynyl-2,4-difluorobenzene.
Section 3: Experimental Workflow and Spill Management
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Prepare all required equipment and reagents.
-
Dispensing: Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools for transfers.
-
Reaction: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Reaction: Quench the reaction carefully and work up as per the established protocol within the fume hood.
-
Decontamination: Clean all glassware and equipment thoroughly after use.
Caption: A generalized, safe experimental workflow for handling the target compound.
Emergency Procedures: Spill and Exposure Response
-
Minor Spill (in fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Wipe the area with a suitable solvent and then wash with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, remove ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Section 4: Waste Disposal
Chemical waste must be handled in accordance with institutional and local regulations.
-
Waste Segregation: Halogenated organic waste should be collected in a separate, clearly labeled, and appropriate waste container.[11]
-
Acetylenic Waste: Due to the reactivity of the ethynyl group, it is crucial to ensure that the waste stream is not mixed with incompatible materials, particularly solutions containing heavy metal salts.
-
Container Management: Do not overfill waste containers. Keep them sealed when not in use and store them in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[12]
Conclusion
While a specific Safety Data Sheet for 1-Chloro-3-ethynyl-2,4-difluorobenzene is not currently available, a thorough analysis of its constituent functional groups allows for the development of a robust and conservative safety protocol. By treating this compound with the caution afforded to flammable, irritant, and reactive chemicals, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to the principles of engineering controls, diligent use of personal protective equipment, and strict protocols for storage and waste management are paramount.
References
-
Synergy Recycling. Acetylene Cylinders Disposal. [Link]
-
European Industrial Gases Association (EIGA). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]
-
University of Colorado Colorado Springs (UCCS) Emergency and Safety Services. Handling and Storage of Hazardous Materials. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. [Link]
-
Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
-
Bureau of Indian Standards. Doc. No.: CHD/07/21594 WC. [Link]
-
Australia New Zealand Industrial Gas Association (ANZIGA). GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. [Link]
-
yigas. Material Safety Data Sheet Acetylene (Dissolved). [Link]
-
Health and Safety Executive (HSE). Chemicals - safe use and handling. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 6. yigasgroup.com [yigasgroup.com]
- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 8. hse.gov.uk [hse.gov.uk]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. eiga.eu [eiga.eu]
Methodological & Application
Synthesis of EGFR inhibitors using fluorinated ethynylbenzene synthons
Utilizing Fluorinated Ethynylbenzene Synthons in Tyrosine Kinase Inhibitor Design
Executive Summary
This application note details the strategic synthesis of fluorinated Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically focusing on the preparation and utilization of 3-ethynyl-4-fluoroaniline as a high-value fluorinated ethynylbenzene synthon.
Targeting the ATP-binding pocket of EGFR requires precise molecular geometry and electronic distribution. The incorporation of fluorine into the ethynylbenzene moiety serves two critical medicinal chemistry functions:
-
Metabolic Stability: Blocking labile C-H sites (specifically at the 4-position) to retard P450-mediated oxidation.
-
Electronic Modulation: The electronegativity of fluorine alters the pKa of the aniline nitrogen, influencing the nucleophilicity during the coupling to the quinazoline core and the hydrogen-bond donor capability in the active site.
This guide provides a validated, step-by-step protocol for synthesizing this synthon and coupling it to a quinazoline pharmacophore (Erlotinib-like scaffold), supported by mechanistic insights and rigorous quality control measures.
Chemical Strategy & Retrosynthesis
The synthesis is designed around a convergent approach. The pharmacophore is assembled by coupling a 4-chloroquinazoline core with the fluorinated ethynylbenzene synthon .
2.1 Retrosynthetic Analysis
The target molecule is dissected at the
-
Fragment A: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (The Electrophile).
-
Fragment B: 3-Ethynyl-4-fluoroaniline (The Nucleophile/Synthon).[1]
The synthesis of Fragment B (the focus of this note) utilizes a Sonogashira coupling on a nitrobenzene precursor rather than the aniline directly, to prevent catalyst poisoning by the free amine and to leverage the electron-withdrawing effect of the nitro group for facile oxidative addition.
Figure 1: Retrosynthetic strategy prioritizing the convergent assembly of the fluorinated synthon.
Detailed Experimental Protocols
Protocol A: Synthesis of the Fluorinated Synthon (3-Ethynyl-4-fluoroaniline)
Objective: Prepare high-purity 3-ethynyl-4-fluoroaniline from 3-bromo-4-fluoronitrobenzene.
Reagents:
-
3-Bromo-4-fluoronitrobenzene (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (
) (0.02 eq) -
Copper(I) iodide (CuI) (0.01 eq)
-
Triethylamine (
) (Solvent/Base) -
Iron powder (Fe) / Ammonium Chloride (
) (For reduction) -
Potassium Carbonate (
) / Methanol (For deprotection)
Step 1: Sonogashira Coupling
-
Setup: Charge a dry 3-neck round-bottom flask with 3-bromo-4-fluoronitrobenzene (22.0 g, 100 mmol),
(1.4 g, 2 mmol), and CuI (0.19 g, 1 mmol). -
Inertion: Evacuate and backfill with Argon (
) three times. Add degassed (200 mL). -
Addition: Add TMSA (14.7 g, 150 mmol) dropwise via syringe over 20 minutes to control exotherm.
-
Reaction: Heat to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The electron-deficient nitro ring accelerates the reaction compared to aniline analogs.
-
Workup: Filter off triethylammonium salts. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over
, and concentrate to yield the TMS-protected intermediate.
Step 2: Nitro Reduction
-
Reaction: Dissolve the crude intermediate in EtOH/Water (4:1). Add Fe powder (5 eq) and
(5 eq). Reflux at 80°C for 2 hours.-
Note: Avoid catalytic hydrogenation (
) here, as it may reduce the alkyne to an alkane. Iron-mediated reduction is chemoselective for the nitro group.
-
-
Workup: Filter hot through Celite. Concentrate to remove EtOH. Extract aqueous residue with EtOAc.
Step 3: Desilylation
-
Reaction: Dissolve the amino-intermediate in MeOH (100 mL). Add
(1.1 eq). Stir at RT for 2 hours. -
Purification: Concentrate, add water, and extract with DCM. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield 3-ethynyl-4-fluoroaniline as a pale yellow solid.
-
Yield Target: >75% over 3 steps.
-
QC Check:
NMR should show the acetylenic proton singlet at ppm.
-
Protocol B: API Assembly (The Coupling)
Objective: Couple the synthon to the quinazoline core via Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)
-
3-Ethynyl-4-fluoroaniline (Synthon from Protocol A) (1.1 eq)
-
Isopropanol (IPA) (Solvent)
-
Pyridine (Catalyst/Base - Optional)
Procedure:
-
Mixing: In a reactor, suspend the 4-chloroquinazoline derivative (10 g) in Isopropanol (150 mL).
-
Addition: Add 3-ethynyl-4-fluoroaniline (1.1 eq).
-
Reaction: Heat to reflux (82°C) for 3-6 hours.
-
Mechanism:[1][2][3] The reaction proceeds via an addition-elimination mechanism. The aniline nitrogen attacks the C4 position of the quinazoline. The leaving group (
) is displaced. -
Self-Validating Step: The product often precipitates as the hydrochloride salt directly from the hot isopropanol solution, driving the equilibrium forward.
-
-
Isolation: Cool to ambient temperature. Filter the precipitate.
-
Washing: Wash the cake with cold IPA (2 x 20 mL) to remove unreacted aniline and impurities.
-
Free Basing (Optional): If the HCl salt is not the desired form, suspend in water/methanol and adjust pH to 8 with
. Extract into EtOAc and recrystallize.
Data Summary & Quality Control
Table 1: Critical Process Parameters (CPP) and Specifications
| Parameter | Specification | Rationale |
| Synthon Purity | >98.5% (HPLC) | Impurities (e.g., des-ethynyl) compete for the quinazoline core. |
| Water Content (Step 1) | <0.05% | Water quenches the Sonogashira catalyst cycle. |
| Reduction Selectivity | >99% Amino-Alkyne | Hydrogenation of the alkyne (over-reduction) is a critical failure mode. |
| Final Product Appearance | Off-white crystalline solid | Color indicates oxidation products (often brown/red). |
Biological Mechanism of Action
The synthesized fluorinated inhibitor functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The 3-ethynyl-4-fluoroaniline moiety occupies the hydrophobic pocket near the gatekeeper residue (T790M in resistant strains), while the quinazoline N1 accepts a hydrogen bond from Met793 (hinge region).
Figure 2: Mechanism of Action showing the interruption of the RAS/RAF/MEK cascade by competitive binding.
References
-
Development of Fluorinated Erlotinib Analogs
-
Synthon Preparation (Patent Method)
-
Title: Method for preparing 3-ethynyl-4-fluoroaniline (CN102898315B).[1]
- Source: Google P
- URL
-
-
Sonogashira Coupling in Drug Discovery
- Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- Source: University of Southampton (ePrints).
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
-
EGFR Inhibitor Design
Sources
- 1. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Fluorinated Analogue of Erlotinib for PET Imaging of EGFR Mutation-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the alkyne group in 1-Chloro-3-ethynyl-2,4-difluorobenzene
Executive Summary & Chemical Environment Analysis
This guide details the functionalization of 1-Chloro-3-ethynyl-2,4-difluorobenzene , a high-value scaffold for kinase inhibitors and agrochemicals.
The molecule presents a unique "Electronic/Steric Paradox" that dictates its reactivity:
-
Electronic Deficiency: The 2,4-difluoro and 1-chloro substitution pattern renders the benzene ring highly electron-deficient. This significantly lowers the pKa of the terminal alkyne proton (
) compared to phenylacetylene ( ), facilitating facile deprotonation but increasing susceptibility to base-mediated degradation. -
Steric Crowding (The Ortho-Effect): The alkyne at position 3 is flanked by two fluorine atoms. While fluorine is small (Van der Waals radius ~1.47 Å), the ortho-difluoro motif creates a repulsive electrostatic sheath that can destabilize transition states for bulky catalysts (e.g., Pd-phosphines).
-
Chemo-Selectivity Risks: The C-Cl bond at position 1 is activated for oxidative addition by the electron-withdrawing fluorines. Protocols must differentiate between the alkyne (C-H activation/coupling) and the aryl chloride (C-Cl insertion).
Reaction Landscape & Decision Matrix
The following diagram illustrates the divergent pathways available for this scaffold. The choice of reagents determines whether the molecule undergoes linear extension (Coupling) or cyclization (Annulation).
Figure 1: Divergent functionalization pathways. Note that strong base/heat can trigger intramolecular nucleophilic aromatic substitution (
Protocol A: Selective Sonogashira Coupling
Objective: C-C bond formation without disturbing the C-Cl bond.
Challenge: The electron-deficient ring makes the C-Cl bond prone to competing oxidative addition by Palladium. Solution: Use a "Copper-Free" or "Low-Temperature" protocol to favor the alkyne reaction. However, due to the ortho-fluorine sterics, a controlled amount of Copper (CuI) is recommended to accelerate the transmetallation step, provided the temperature is kept low.
Materials
-
Substrate: 1-Chloro-3-ethynyl-2,4-difluorobenzene (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv) (Iodides react faster than the internal Chloride).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%).
-
Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%).
-
Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio). Do not use strong inorganic bases.
Step-by-Step Methodology
-
Degassing: In a flame-dried Schlenk flask, dissolve the aryl iodide and 1-Chloro-3-ethynyl-2,4-difluorobenzene in anhydrous THF/Et3N. Sparge with Argon for 15 minutes. Oxygen exclusion is critical to prevent Glaser homocoupling of the acidic alkyne.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI simultaneously under a positive stream of Argon. The solution should turn yellow/brown.
-
Reaction: Stir at Room Temperature (20-25°C) .
-
Expert Note: Do not heat above 40°C. Higher temperatures increase the risk of Pd inserting into the C-Cl bond of the difluorobenzene ring.
-
-
Monitoring: Monitor by TLC/LC-MS every 30 minutes. The electron-deficient alkyne reacts rapidly (typically < 2 hours).
-
Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over MgSO4.
Data Interpretation:
| Parameter | Observation | Action |
|---|---|---|
| Reaction Time | > 4 Hours | If slow, add 1 mol% more CuI. Do not increase Temp. |
| Byproduct | Homocoupling (Diyne) | Re-sparge solvents; reduce CuI loading. |
| Byproduct | De-chlorination | Reaction is too hot; Pd is inserting into C-Cl. |
Protocol B: Sterically Tolerant CuAAC (Click Reaction)
Objective: Synthesis of 1,2,3-triazoles as bioisosteres.
Challenge: The lipophilicity of the fluorinated ring requires organic solvents, but standard Click conditions are aqueous. Solution: Use a tBuOH/Water/DCM solvent system to ensure solubility of the fluorinated alkyne.
Materials
-
Substrate: 1-Chloro-3-ethynyl-2,4-difluorobenzene (1.0 equiv).
-
Azide: R-N3 (1.0 equiv).
-
Catalyst: CuSO4 · 5H2O (5 mol%).
-
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand (Optional): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Highly recommended to protect Cu from the fluorinated ring's electronics.
Step-by-Step Methodology
-
Solvent Prep: Prepare a mixture of t-Butanol : Water : Dichloromethane (1:1:0.5). The DCM helps solubilize the fluorinated aromatic.
-
Mixing: Dissolve the alkyne and azide in the solvent mix.
-
Catalyst Activation: In a separate vial, mix CuSO4 and Sodium Ascorbate in water until bright yellow (reduction to Cu(I)). Add this immediately to the main reaction.
-
Agitation: Stir vigorously at RT overnight.
-
Purification: The triazole product often precipitates. If not, extract with DCM.
-
Note: The 2,4-difluoro substitution does not hinder the formation of the metallacycle intermediate in CuAAC, making this a very robust reaction for this scaffold.
-
Protocol C: "The Trap" – Controlled Annulation to Benzofurans
Objective: Intentionally exploiting the ortho-fluorine for heterocycle synthesis.
Mechanism: If the alkyne is activated (e.g., by Au or Cu) in the presence of a nucleophile (like water or hydroxide) and heat, the intermediate enolate can perform an intramolecular
Protocol (Warning: Side Reaction Management)
If you DO NOT want this product, ensure your Sonogashira or Click reactions are:
-
Free of strong hydroxide bases (KOH, NaOH).
-
Kept below 60°C.
-
Free of water (for Sonogashira).
If you DO want to synthesize the benzofuran:
-
Dissolve alkyne in DMSO.
-
Add CuI (10 mol%) and KOH (2.0 equiv).
-
Heat to 80°C for 4 hours.
-
Isolate the cyclized benzofuran product.
References
- Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.NII.ac.jp.
- Copper-promoted hydration and annulation of 2-fluorophenylacetylene deriv
- Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Organic Chemistry Portal.
- Gas-Phase Acidity of Polyfluorinated Hydrocarbons.
Application Note: Site-Selective C-H Functionalization of 2,4-Difluorochlorobenzene Derivatives
Executive Summary
2,4-Difluorochlorobenzene (and its derivatives) represents a "privileged scaffold" in medicinal chemistry. The specific arrangement of fluorine atoms confers metabolic stability and unique lipophilic properties, while the chlorine atom provides a handle for subsequent cross-coupling. However, traditional functionalization via electrophilic aromatic substitution (SEAr) is often sluggish and unselective due to the deactivated nature of the arene.
This guide details two complementary C-H Activation strategies that allow researchers to selectively functionalize this scaffold without pre-functionalization:
-
Pd-Catalyzed Direct Arylation: Targets the C3-position (thermodynamically controlled by C-H acidity).
-
Ir-Catalyzed C-H Borylation: Targets the C5/C6-positions (kinetically controlled by steric accessibility).
Mechanistic Foundation & Regioselectivity[1][2][3]
Understanding the underlying mechanism is critical for troubleshooting and optimization. The reactivity of 2,4-difluorochlorobenzene is defined by the competition between acidity and sterics .
The Substrate Map
-
C3-H (Between two Fluorines): The most acidic proton (pKa ~26-27 in DMSO). The inductive effect of the ortho-fluorines makes this bond highly susceptible to base-assisted deprotonation.
-
C5-H & C6-H: Significantly less acidic but sterically more accessible.
Mechanism: Concerted Metallation-Deprotonation (CMD)
For Palladium-catalyzed arylation, the reaction proceeds via the CMD pathway (also known as AMLA). A carbonate base and a pivalate additive work in tandem.[1] The pivalate acts as a "proton shuttle," coordinating to the Pd(II) center and simultaneously abstracting the proton from the arene. This lowers the energy barrier for cleaving the strong C-H bond.[1]
Visualization: Decision Matrix & Mechanism
The following diagram illustrates the divergent pathways and the CMD transition state.
Figure 1: Regiodivergent workflow. Pd/Pivalate systems target the acidic C3 site via CMD, while Ir/Bipyridine systems target the sterically open C5/C6 sites.
Protocol A: Pd-Catalyzed Direct Arylation (C3-Selective)[3]
This protocol utilizes the "Fagnou Conditions," leveraging pivalic acid to lower the activation energy of the C3-H bond.
Target: Biaryl formation at the C3 position (between the two fluorines).
Materials
| Component | Reagent | Equiv/Conc.[2] | Role |
| Catalyst | Pd(OAc)₂ | 2-5 mol% | Pre-catalyst |
| Ligand | PCy₃ HBF₄ (or DavePhos) | 4-10 mol% | Electron-rich phosphine to stabilize Pd |
| Additive | Pivalic Acid (PivOH) | 30 mol% | Critical: Proton shuttle for CMD |
| Base | K₂CO₃ (Anhydrous) | 2.0 - 3.0 equiv | Regenerates pivalate; neutralizes acid |
| Coupling Partner | Aryl Bromide (Ar-Br) | 1.0 equiv | Electrophile |
| Substrate | 2,4-Difluorochlorobenzene | 1.2 - 1.5 equiv | Nucleophile (via C-H activation) |
| Solvent | Toluene or DMA | 0.2 - 0.5 M | Reaction medium |
Step-by-Step Procedure
-
Preparation: Oven-dry a reaction vial (screw-cap) and a magnetic stir bar.
-
Solids Addition: In a glovebox (or under active N₂ flow), add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.5 equiv), and the Aryl Bromide (1.0 equiv).
-
Note: If the substrate is a solid, add it here.
-
-
Liquids Addition: Add the solvent (Toluene, anhydrous) followed by 2,4-difluorochlorobenzene (1.5 equiv) and Pivalic Acid (30 mol%).
-
Sealing & Heating: Seal the vial tightly. Heat to 100–110 °C for 12–16 hours.
-
Observation: The reaction mixture often turns black (Pd nanoparticles) if the catalyst decomposes, but a dark brown/orange color is typical for active catalysis.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a short pad of silica or Celite to remove inorganic salts.
-
Purification: Concentrate in vacuo and purify via flash chromatography.
Validation Check:
-
¹⁹F NMR: The product will show a distinct shift in the fluorine signals. The disappearance of the triplet-of-triplets coupling pattern of the C3-H (if visible in proton NMR) confirms substitution at that site.
Protocol B: Ir-Catalyzed C-H Borylation (C5/C6-Selective)
This protocol uses an Iridium(III) catalytic cycle where regioselectivity is governed purely by steric hindrance.
Target: Aryl boronate ester formation at C5 or C6 (Meta to Cl/Para to F).
Materials
| Component | Reagent | Equiv/Conc. | Role |
| Pre-catalyst | [Ir(cod)(OMe)]₂ | 1-2 mol% | Iridium source |
| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 2-4 mol% | Steric directing ligand |
| Boron Source | B₂pin₂ (Bis(pinacolato)diboron) | 1.0 equiv | Boron donor |
| Substrate | 2,4-Difluorochlorobenzene | 1.0 - 1.5 equiv | Substrate |
| Solvent | THF or Hexane | 0.5 M | Non-polar solvent preferred |
Step-by-Step Procedure
-
Catalyst Activation (Pre-complexation): In a glovebox, mix [Ir(cod)(OMe)]₂ and dtbpy in a small amount of solvent (THF). Stir for 5–10 minutes. The solution should turn dark brown/red.
-
Reaction Assembly: Add B₂pin₂ and the substrate (2,4-difluorochlorobenzene) to the catalyst solution.
-
Conditions: Seal the vessel. Heat to 60–80 °C for 4–8 hours.
-
Note: Many of these reactions proceed at Room Temperature if allowed to run for 24h.
-
-
Work-up: Cool the reaction. Do not perform an aqueous work-up if the boronic ester is unstable. Simply remove the solvent in vacuo.
-
Purification: Pass through a short silica plug (eluting with Hexane/EtOAc) to remove the catalyst.
-
Caution: Pinacol esters can hydrolyze on silica; perform this step quickly or use neutral alumina.
-
Troubleshooting & Optimization
Common Failure Modes
-
No Reaction (Pd-Arylation):
-
Cause: Catalyst poisoning by moisture or oxygen.
-
Fix: Ensure K₂CO₃ is finely ground and anhydrous. Use a glovebox for setup.
-
Cause: Substrate inhibition.
-
Fix: Increase the concentration of Pivalic Acid to 50 mol%.
-
-
Regioselectivity Erosion:
-
If C3 selectivity drops (in Pd-arylation), switch solvent from polar (DMA) to non-polar (Toluene) to enhance the "tight ion pair" effect of the CMD transition state.
-
Safety Note: Hydrodehalogenation
In 2,4-difluorochlorobenzene, the C-Cl bond is susceptible to oxidative addition by Pd(0).
-
Risk:[2][3] The Pd catalyst might insert into the C-Cl bond instead of performing C-H activation.
-
Mitigation: Use electron-rich, bulky phosphines (like PCy₃ or DavePhos) which favor the CMD pathway over oxidative addition into aryl chlorides. Keep the temperature below 120 °C.
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters. [Link]
-
Cho, S. H., Hartwig, J. F., et al. (2010). C-H Activation for the Synthesis of Heterocyclic Compounds. Chemical Reviews. [Link]
-
Ishiyama, T., & Miyaura, N. (2010). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: Recent Developments and Applications. The Chemical Record. [Link]
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society. [Link]
Sources
Optimizing Sonogashira Coupling Yields with Electron-Deficient Aryl Alkynes: An Application Guide
Introduction: The Enduring Power of the Sonogashira Coupling in Complex Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] Its utility in drug discovery is particularly noteworthy for the construction of complex molecular architectures and for the late-stage functionalization of intricate molecules, which accelerates the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]
However, the efficiency of the Sonogashira coupling can be significantly hampered when employing electron-deficient aryl alkynes. These substrates, while crucial for accessing a wide range of biologically active compounds, often lead to diminished yields and the formation of undesirable byproducts. This guide provides a deep dive into the mechanistic challenges posed by electron-deficient aryl alkynes and offers a suite of field-proven strategies and detailed protocols to overcome these obstacles, ensuring high-yield and reproducible outcomes for researchers, scientists, and drug development professionals.
The Mechanistic Challenge of Electron-Deficient Aryl Alkynes
The decreased reactivity of electron-deficient aryl alkynes in Sonogashira couplings stems from a combination of electronic and mechanistic factors. The electron-withdrawing groups on the alkyne increase the acidity of the acetylenic proton, which can paradoxically lead to a higher propensity for side reactions.
The primary culprit for reduced yields is often the homocoupling of the alkyne to form a 1,3-diyne, commonly known as the Glaser coupling.[4] This side reaction is particularly prevalent with electron-deficient alkynes under standard Sonogashira conditions. The presence of an oxidant, such as air, can exacerbate this issue.[4] Furthermore, the electronic nature of the alkyne can influence the rate-determining step of the catalytic cycle. For electron-poor alkynes, a mechanistic shift may occur where the proton transfer from the alkyne to the base becomes the slow step in the formation of the crucial copper acetylide intermediate.[5][6]
Visualizing the Catalytic Cycles and Competing Pathways
To better understand the intricacies of the Sonogashira coupling and the competing Glaser side reaction, the following diagrams illustrate the key steps involved.
Figure 1: Simplified representation of the Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Strategic Optimization for Enhanced Yields
Overcoming the challenges associated with electron-deficient aryl alkynes requires a multi-pronged approach to reaction optimization. The following sections detail key experimental parameters and provide evidence-based recommendations.
The Critical Role of Ligand Selection
The choice of ligand for the palladium catalyst is paramount. Electron-rich and sterically bulky phosphine ligands can significantly enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and promote the reductive elimination step.[2] For particularly challenging substrates, such as electron-rich aryl chlorides, bulky electron-rich phosphine ligands like XPhos are often necessary.[4] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, demonstrating high catalytic activity in Sonogashira couplings of unactivated alkyl halides.[7]
Copper-Free Conditions: A Paradigm Shift
While the classic Sonogashira protocol utilizes a copper(I) co-catalyst, its presence can promote the undesirable Glaser coupling.[4] Consequently, a significant body of research has focused on developing efficient copper-free Sonogashira couplings.[8] These methods often rely on a palladium-only catalytic system and have proven effective for a wide range of substrates, including electron-deficient aryl bromides and iodides. In some instances, the addition of a copper(I) co-catalyst can even inhibit product formation with certain catalyst systems.[9]
A notable advancement in copper-free Sonogashira reactions is the use of a dual palladium catalyst system, where one palladium complex is optimized for oxidative addition and the other for alkyne activation, proceeding through a Pd-Pd transmetalation pathway.[10] This approach has shown success in coupling various electron-rich, electron-deficient, and sterically demanding partners at room temperature with low palladium loadings.[10]
The Influence of Base and Solvent
The choice of base and solvent system plays a crucial role in the reaction's success.[11] While traditional conditions often employ amine bases like triethylamine or diisopropylethylamine, alternative inorganic bases such as cesium carbonate (Cs₂CO₃) have demonstrated high efficacy, particularly in copper-free systems with aryl chlorides.[12][13] For some copper- and amine-free protocols, tetrabutylammonium acetate (Bu₄NOAc) has been identified as a key reagent, enabling reactions to proceed efficiently at room temperature.[14]
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and can significantly impact reaction rates and yields.[14][11][12] The selection of the optimal base and solvent is often substrate-dependent and requires empirical screening.
Optimization Workflow
Figure 2: A logical workflow for optimizing Sonogashira couplings with challenging electron-deficient aryl alkynes.
Detailed Application Protocols
The following protocols are provided as starting points for optimization. Researchers should note that the optimal conditions may vary depending on the specific substrates.
Protocol 1: Copper-Free Sonogashira Coupling of an Electron-Deficient Aryl Bromide
This protocol is adapted from methodologies that have proven effective for electron-deficient aryl bromides.[14][10]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Electron-deficient aryl bromide (1.0 equiv)
-
Electron-deficient aryl alkyne (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, 0.1 M)
-
Anhydrous, degassed reaction vessel
Procedure:
-
To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium catalyst, ligand, and base.
-
Add the aryl bromide and the solvent.
-
Degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add the aryl alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild, Copper- and Amine-Free Sonogashira Coupling
This protocol is based on the use of tetrabutylammonium acetate as a base, which allows for mild reaction conditions.[14]
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Electron-deficient aryl iodide (1.0 equiv)
-
Electron-deficient aryl alkyne (1.5 equiv)
-
Tetrabutylammonium acetate (Bu₄NOAc, 1.5 equiv)
-
Solvent (e.g., DMF, 0.2 M)
-
Reaction vessel
Procedure:
-
In a reaction vial, combine the palladium catalyst, aryl iodide, and tetrabutylammonium acetate.
-
Add the solvent (DMF) followed by the aryl alkyne.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired product.
Data Summary: A Comparative Overview of Conditions
The following table summarizes various conditions that have been successfully employed for Sonogashira couplings, highlighting the versatility of the reaction.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Substrate Scope | Reference |
| PdCl₂(PCy₃)₂ | None | Cs₂CO₃ | DMSO | 100-120 °C | Electron-deficient aryl chlorides | [12][13] |
| Pd(OAc)₂ / Ligand | None | Bu₄NOAc | DMF | Room Temp | Electron-deficient aryl iodides/bromides | [14] |
| Dual Pd System | None | K₂CO₃/DABCO | 1,4-Dioxane | Room Temp | Electron-deficient aryl bromides | [10] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DME | Room Temp - 80 °C | General aryl iodides | [15] |
| Pd/NHC | CuI | Cs₂CO₃ | Dioxane | 25-60 °C | Unactivated alkyl bromides/iodides | [7] |
Conclusion: A Pathway to Success
The Sonogashira coupling of electron-deficient aryl alkynes, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the underlying mechanistic hurdles, particularly the propensity for Glaser homocoupling, researchers can make informed decisions to optimize their reaction conditions. The strategic implementation of copper-free protocols, coupled with the judicious selection of ligands, bases, and solvents, provides a robust toolkit for overcoming these challenges. The protocols and strategies outlined in this guide are designed to empower scientists in their pursuit of novel molecular entities, ultimately accelerating the pace of discovery in medicinal chemistry and materials science.
References
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). Applied Organometallic Chemistry. Available at: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2011). ACS Chemical Biology, 6(9), 934-941. Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(10), 3959–3964. Available at: [Link]
-
Yi, C., & Hua, R. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537. Available at: [Link]
-
Sonogashira coupling. In Wikipedia. Retrieved February 15, 2024, from [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
-
Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. (2006). R Discovery. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5155-5182. Available at: [Link]
- Boulton, L. (2016). Sonogashira Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(15), 8966-8991. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). R Discovery. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. (2003). Journal of the American Chemical Society, 125(44), 13356–13357. Available at: [Link]
-
Sonogashira cross-coupling reactions from alkynes 6-9. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. (2025). ResearchGate. Available at: [Link]
-
Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. Available at: [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (2018). ACS Catalysis, 8(1), 223-227. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 262-285. Available at: [Link]
-
Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2025). ResearchGate. Available at: [Link]
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2025). ResearchGate. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 12. Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes [organic-chemistry.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 1-Chloro-3-ethynyl-2,4-difluorobenzene
Here is the technical support guide for 1-Chloro-3-ethynyl-2,4-difluorobenzene , designed for researchers and drug development professionals.
Product: 1-Chloro-3-ethynyl-2,4-difluorobenzene (CAS: 1435-44-5) Application Focus: Cross-coupling (Sonogashira), Click Chemistry, and Kinase Inhibitor Synthesis Document Type: Troubleshooting Guide & FAQ Version: 2.1 (Current as of 2026)
Part 1: Executive Technical Summary
1-Chloro-3-ethynyl-2,4-difluorobenzene is a highly functionalized building block characterized by three distinct reactivity vectors: a terminal alkyne, two electrophilic fluorines (activated by the electron-withdrawing ethynyl and chloro groups), and an aryl chloride.
While the terminal alkyne is the primary handle for functionalization, the 2,4-difluoro substitution pattern renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions. This creates a "reactivity competition" that users must manage: you need a base to activate the alkyne for coupling, but a base that is too nucleophilic (or strong) will degrade the aromatic core.
Core Reactivity Profile
-
Terminal Alkyne (
): Readily deprotonated by amines, carbonates, and alkoxides. -
SNAr Susceptibility: High. The C-4 and C-2 fluorines are activated by the ortho/para electron-withdrawing ethynyl group. Strong nucleophiles (e.g.,
, ) will displace fluorine, leading to impurities. -
Benzyne Risk: Moderate to Low. Requires very strong bases (e.g.,
-BuLi) which first lithiate the alkyne.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Appearance of "Hydrolysis" Impurities (Phenols/Ethers)
User Report: "I am running a Sonogashira coupling using NaOH or NaOMe as the base. I see a new spot on TLC that corresponds to a mass of
Root Cause Analysis:
This is not hydrolysis of the alkyne. It is Nucleophilic Aromatic Substitution (SNAr) .[1][2]
The 2,4-difluoro motif is highly electrophilic. Hydroxide (
Corrective Action:
-
Switch Bases: Immediately stop using nucleophilic bases like NaOH, KOH, or NaOMe.
-
Recommended Substitutes:
-
Inorganic: Cesium Carbonate (
) or Potassium Phosphate ( ). These are sufficiently basic to activate the alkyne but poorly nucleophilic toward the ring. -
Organic: Diisopropylamine (DIPA) or Triethylamine (TEA). Steric bulk reduces nucleophilicity.
-
Issue 2: Reaction Mixture Turns Black/Tar-like
User Report: "The reaction started clear but rapidly turned black. Yield is low."
Root Cause Analysis: This indicates Glaser Homocoupling or Polymerization .
-
Glaser Coupling: In the presence of Oxygen (
) and Copper ( ), two terminal alkynes oxidatively couple to form a diyne dimer. -
Base-Mediated Polymerization: Fluorinated phenylacetylenes are prone to oligomerization at high temperatures in basic media.
Corrective Action:
-
Degas Rigorously: Do not rely on simple purging. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon sparging for >20 mins before adding the catalyst.
-
Copper-Free Conditions: If the substrate is extremely sensitive, switch to a Copper-Free Sonogashira protocol using a high-activity catalyst (e.g.,
or XPhos Pd G3). -
Temperature Control: Limit reaction temperature to
.
Issue 3: Loss of Fluorine Signal in NMR
User Report: "My
Root Cause Analysis: Secondary amines (like morpholine, piperidine, or diethylamine) can act as nucleophiles at elevated temperatures, displacing a fluorine atom via SNAr. The position para to the chlorine (C-4) is often the most accessible site for attack.
Corrective Action:
-
Use Bulky Amines: Use
-Diisopropylethylamine (DIPEA/Hünig's base) instead of diethylamine. The steric bulk prevents SNAr attack. -
Solvent Switch: Avoid using the amine as the solvent. Use a non-nucleophilic solvent (THF, Toluene, DMF) with stoichiometric base.
Part 3: Experimental Protocols
Protocol A: Stability Check (Base Compatibility)
Use this protocol to validate if your chosen base will degrade the starting material.
-
Dissolve: 10 mg of 1-Chloro-3-ethynyl-2,4-difluorobenzene in 0.6 mL of deuterated solvent (e.g.,
or ). -
Add Internal Standard: Add 5 mg of 1,3,5-trimethoxybenzene (inert standard).
-
Add Base: Add 2.0 equivalents of the intended base (e.g.,
, , or ). -
Monitor:
-
T=0: Acquire
and NMR immediately. -
T=1h, 4h, 24h: Re-acquire spectra.
-
-
Pass Criteria: No new peaks in the aromatic region; integral ratio of Target:Standard remains constant (>98%).
Protocol B: Optimized Sonogashira Coupling (Safe Conditions)
Designed to minimize SNAr and Homocoupling.
-
Charge: In a glovebox or under Argon, add
(2 mol%) and (1 mol%) to a vial. -
Substrates: Add Aryl Halide partner (1.0 eq) and 1-Chloro-3-ethynyl-2,4-difluorobenzene (1.1 eq).
-
Solvent/Base: Add degassed THF (0.2 M concentration) and Triethylamine (2.0 eq). Note: Avoid secondary amines.
-
Reaction: Stir at Room Temperature (25°C). Monitor by LCMS.
-
If sluggish: Heat to 40°C. Do not exceed 60°C without checking stability.
-
Part 4: Visualization of Reactivity Pathways
The following diagram illustrates the competing pathways when this molecule is exposed to basic conditions.
Figure 1: Reaction outcome decision tree based on base selection and environmental conditions.
Part 5: References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr activation by halogens).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]
Sources
Technical Support Center: Handling & Moisture Sensitivity of Fluorinated Phenylacetylene Intermediates
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of handling fluorinated phenylacetylene intermediates (e.g., pentafluorophenylacetylene, PFPA). Unlike standard phenylacetylene, the presence of fluorine atoms drastically alters the electronic landscape of the molecule, introducing unique moisture and base sensitivities that require specialized handling protocols.
Part 1: The Chemistry of Sensitivity (Why It Happens)
To troubleshoot effectively, you must understand the underlying mechanism. Fluorination is not just a structural change; it is an electronic overhaul.
1. The pKa Shift (Acidity)
The five fluorine atoms on the phenyl ring exert a massive electron-withdrawing inductive effect (
-
Standard Phenylacetylene pKa: ~23–25 (DMSO)
-
Pentafluorophenylacetylene (PFPA) pKa: ~20–22 (Estimated) Consequence: PFPA is significantly more acidic.[1] It can be deprotonated by weaker bases (e.g., carbonates, amines) than required for non-fluorinated alkynes. Once deprotonated, the resulting acetylide is highly reactive. If moisture is present, it will protonate the intermediate, quenching the reaction. If oxygen is present alongside copper, it will rapidly dimerize (Glaser coupling).
2. Nucleophilic Aromatic Substitution (
) Risk
The
Part 2: Storage & Handling Protocols
Standard Operating Procedure (SOP-FPA-01): Moisture Exclusion
-
Physical State: Most fluorinated phenylacetylenes are liquids or low-melting solids. Treat them as liquids for transfer purposes.
-
Storage: Store under Argon at 2–8°C. Fluorinated alkynes can slowly polymerize or decompose if exposed to light and moisture over time.
Transfer Protocol:
-
Glassware: Flame-dry all Schlenk flasks and flush with Argon (3 cycles).
-
Syringes: Use gas-tight syringes with PTFE-tipped plungers. Standard rubber-tipped plungers may degrade if in prolonged contact with fluorinated solvents/reagents.
-
Solvents: Use only anhydrous solvents (THF, DMF, Toluene) dried over activated 3Å or 4Å molecular sieves. Water content must be <50 ppm.
Part 3: Troubleshooting Guide
Scenario A: "I am seeing a major impurity with double the molecular weight."
Diagnosis: Glaser Homocoupling
Due to the enhanced acidity of PFPA, trace amounts of oxygen and copper (often used in Sonogashira couplings) accelerate the formation of the diyne dimer (
-
Mechanism: Base deprotonates Ar-CCH
. In the presence of and , this oxidatively couples. -
The Fix:
-
Degas Rigorously: Sparging with
is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.[2] -
Switch Protocols: Move to a Copper-Free Sonogashira protocol (using
and an amine base like pyrrolidine) to eliminate the oxidant carrier ( ).
-
Scenario B: "My yield is low, and I see a phenol derivative by NMR/MS."
Diagnosis: Hydrolytic Defluorination (
-
Mechanism:
attacks the C-4 position of the pentafluorophenyl ring. -
The Fix:
-
Change Base: Switch to a non-nucleophilic organic base (e.g., DBU, DIPEA) or a mild inorganic base (
) in anhydrous conditions. -
Dry Solvents: Ensure your solvent is not just "bottle dry" but sieve-dried.
-
Scenario C: "The reaction stalls immediately after adding the alkyne."
Diagnosis: Protonation of Reactive Intermediate
If generating a lithiated species (e.g.,
-
The Fix:
-
Titrate Reagents: Verify the titer of your n-BuLi or Grignard reagent.
-
Internal Standard: Add a drop of
to an aliquot; if you don't see deuterium incorporation by NMR, your intermediate never formed.
-
Part 4: Visualizing the Reactivity Pathways
The following diagram illustrates the critical decision points where moisture and base drastically alter the fate of fluorinated phenylacetylene.
Figure 1: Decision pathways showing how moisture and oxygen divert the reaction toward impurities (Red) vs. desired products (Green).
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I distill pentafluorophenylacetylene to purify it?
-
Answer: Distillation is risky. The boiling points of fluorinated aromatics are often close to their impurities, and heating can induce polymerization.
-
Recommendation: Use Column Chromatography (Pentane/Hexane eluent) or Low-Temperature Recrystallization (if solid). If liquid, simple filtration through a plug of silica can remove polar impurities (like the phenol formed from hydrolysis).
Q2: Which drying agent is compatible?
-
Answer: Use Molecular Sieves (3Å or 4Å) .
-
Avoid: Acidic drying agents (like silica gel in the presence of moisture) or basic drying agents (like KOH/NaOH pellets) which can trigger the
defluorination described above. is generally safe for rigorous drying of the solvent, but do not store the alkyne over reactive hydrides.
Q3: Is the "fluorine effect" relevant for meta-fluorophenylacetylene?
-
Answer: Yes, but to a lesser extent. The pKa shift is less dramatic than in the pentafluoro- analogue. However, the
risk is significantly lower for mono-fluorinated variants unless forcing conditions are used.
References
-
Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira Coupling: Mechanism and Side Reactions. Retrieved from [Link][1]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Troubleshooting low conversion rates in ethynyl-fluorobenzene coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving ethynyl-fluorobenzene and related fluoroarenes. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet powerful, C-C bond-forming reaction. The inherent stability of the C-F bond makes fluoroarenes particularly challenging substrates compared to their chloro, bromo, and iodo counterparts, often leading to low conversion rates.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ethynyl-fluorobenzene coupling reaction shows zero conversion. What are the fundamental checks I should perform?
When a reaction fails completely, it's crucial to systematically verify the integrity of your setup and reagents before exploring more complex variables.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly flame-dried or oven-dried and that you have a robust inert atmosphere (Argon or high-purity Nitrogen). This requires thorough degassing of all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes).[4]
-
Catalyst Activity:
-
Pd(0) vs. Pd(II): If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.[4][5] This is often accomplished by an amine base or phosphine ligands in the mixture.[4][6] If you suspect an issue with in-situ reduction, consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[4]
-
Catalyst Age & Storage: Palladium catalysts, especially those in solution or with labile ligands, can degrade over time. Use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere.
-
-
Reagent Quality:
-
Base Purity: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) can oxidize over time, leading to impurities that inhibit catalysis.[7] Using a freshly distilled or newly opened bottle is recommended.
-
Copper Co-catalyst: If you are performing a copper-co-catalyzed reaction, remember that Copper(I) iodide (CuI) is light-sensitive and can oxidize. It should be a white to light tan powder; a significant green or brown discoloration indicates degradation.[7]
-
Q2: I'm observing very low conversion (<20%) with my fluorobenzene substrate. Why is this reaction so difficult and how can I improve the yield?
Low conversion with fluoroarenes is the most common issue and stems directly from the strength of the C-F bond. The rate-limiting step in the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) center.[5][6] The high bond dissociation energy of the C-F bond makes this step exceptionally challenging for fluorobenzene.[8]
To overcome this hurdle, the reaction requires a more potent catalytic system and optimized conditions:
-
Ligand Choice is Critical: Standard phosphine ligands like PPh₃ are often insufficient. For C-F bond activation, you need highly electron-rich and sterically bulky ligands that promote oxidative addition.[6][9]
-
Bulky Biarylphosphines: Ligands such as XPhos, SPhos, or BrettPhos are designed for activating challenging substrates.[4][10] They create a highly active, low-coordinate Pd(0) species that can break the C-F bond.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in these couplings.[6]
-
-
Stronger Base System: While amine bases are standard, activating aryl fluorides may require a stronger, non-nucleophilic base. A highly effective system reported for the Sonogashira coupling of aryl fluorides utilizes Lithium bis(trimethylsilyl)amide (LiHMDS) .[11][12] This base is thought to facilitate the C-F activation step.
-
Elevated Temperature: Unlike couplings with aryl iodides or bromides which can sometimes proceed at room temperature, aryl fluoride couplings almost always require heating to provide the necessary activation energy.[1][4] Temperatures in the range of 80-120 °C are common.
Below is a logical workflow to diagnose and solve low conversion issues specific to ethynyl-fluorobenzene coupling.
Caption: A decision tree for troubleshooting low conversion in aryl fluoride coupling.
Q3: My reaction is producing a lot of diyne byproduct from the homocoupling of my alkyne. How can I prevent this?
This side reaction is known as Glaser coupling and is a common issue in copper-co-catalyzed Sonogashira reactions. It is caused by the copper-mediated oxidative dimerization of the terminal alkyne.[1]
-
Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[1] While traditionally slower, modern bulky phosphine ligands can facilitate efficient copper-free couplings, completely eliminating the Glaser pathway.[13][14]
-
Reduce Copper Loading: If a copper-free reaction is not feasible, try reducing the amount of CuI co-catalyst to the minimum effective level (e.g., 1-2 mol%).
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[15]
Q4: A black precipitate (palladium black) has formed in my reaction flask. What does this mean?
The formation of palladium black indicates that your homogeneous Pd(0) catalyst has decomposed and precipitated out of solution as inactive palladium metal.[4] This effectively halts the catalytic cycle.
-
Ligand Dissociation: This often happens at higher temperatures if the phosphine ligand is not bulky or coordinating enough to stabilize the Pd(0) center. Switching to a more robust, bulky ligand (e.g., XPhos) can prevent this.
-
Solvent Choice: Certain solvents may promote the formation of palladium black. For instance, some researchers anecdotally report that THF can be problematic.[4][7] Toluene, Dioxane, or DMF are often more robust choices for higher temperature reactions.[4][16]
-
Ensure Proper Ligand-to-Metal Ratio: An adequate excess of the phosphine ligand can help stabilize the active catalyst in solution.[4]
Data-Driven Optimization
The choice of catalyst, base, and solvent is paramount for success. The following table summarizes conditions from a highly successful protocol for the Sonogashira coupling of various aryl fluorides.
Table 1: LiHMDS-Promoted Sonogashira Coupling of Aryl Fluorides [11][12]
| Entry | Aryl Fluoride Substrate | Alkyne Substrate | Yield (%) |
| 1 | 4-Fluorotoluene | Phenylacetylene | 95 |
| 2 | Fluorobenzene | Phenylacetylene | 92 |
| 3 | 4-Fluoroanisole | Phenylacetylene | 98 |
| 4 | 1-Fluoro-4-(trifluoromethyl)benzene | Phenylacetylene | 85 |
| 5 | 2-Fluoropyridine | Phenylacetylene | 75 |
| Reaction Conditions: Pd(OAc)₂, XPhos, LiHMDS, Toluene, 110 °C. |
This data demonstrates that a combination of a bulky biarylphosphine ligand (XPhos) and a strong amide base (LiHMDS) is highly effective for coupling both electron-rich and electron-poor aryl fluorides.[11][12]
Experimental Protocols
Protocol 1: High-Performance Sonogashira Coupling of Fluorobenzene
This protocol is adapted from a validated procedure for challenging aryl fluorides and serves as an excellent starting point for optimization.[11][12]
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Fluorobenzene (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
LiHMDS (1.0 M in THF, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the fluorobenzene and the terminal alkyne via syringe.
-
Begin stirring the mixture and add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism highlights the unique challenge of C-F activation. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The Sonogashira catalytic cycle, highlighting the difficult oxidative addition step for aryl fluorides.
The high strength of the C-F bond creates a large energy barrier for the initial oxidative addition step, making it the rate-limiting bottleneck for the entire process.[5] The strategies outlined in this guide—using electron-rich, bulky ligands and optimized conditions—are all designed to lower the activation energy of this specific step.
References
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 13, 2024, from [Link]
-
Papp, A., et al. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
-
Morrison, G. C., et al. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Verma, A., & Kumar, S. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Li, H., et al. (2011, January 21). Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes. Organic Letters. [Link]
-
He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
VUT. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Amii, H. (2014, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Wang, C., et al. (2018, April 18). Highly Selective Pd-Catalyzed Direct C–F Bond Arylation of Polyfluoroarenes. Organic Letters. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
da Costa, M. C. P., et al. (2020). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. European Journal of Organic Chemistry. [Link]
-
He, J., et al. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Gholinejad, M., et al. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17a. [Link]
-
Kraszkiewicz, L., et al. (2017, September 20). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. B P International. [Link]
-
ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. [Link]
-
NRO Chemistry. (2020, July 25). Sonogashira Coupling. YouTube. [Link]
-
Pérez-Temprano, M. H., et al. (2015). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PMC. [Link]
-
ResearchGate. (2016, February 15). Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. [Link]
-
Chinchilla, R., & Nájera, C. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2022, December 21). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. [Link]
-
Wang, X., et al. (2021). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. PMC. [Link]
-
Snead, D. R., & Jamison, T. F. (2011, August 8). Cross coupling reactions in organic synthesis themed issue. RSC Publishing. [Link]
-
Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 7. reddit.com [reddit.com]
- 8. Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. books.lucp.net [books.lucp.net]
Technical Support Guide: Storage & Handling of 1-Chloro-3-ethynyl-2,4-difluorobenzene
Executive Summary & Molecule Profile
1-Chloro-3-ethynyl-2,4-difluorobenzene is a high-value electrophilic intermediate used primarily in the synthesis of pharmaceutical kinase inhibitors and advanced agrochemicals. Its structural core—a halogenated phenyl ring coupled with a terminal alkyne—presents a unique stability paradox. While the halogen atoms (Cl, F) stabilize the aromatic ring against metabolic degradation, they significantly increase the acidity of the terminal alkyne proton.
The Critical Risk: This compound is thermodynamically unstable. Improper storage leads to two distinct degradation pathways: oxidative homocoupling (Glaser coupling) and exothermic polymerization .
Physical Profile (Typical)
| Property | Description |
| State at 20°C | Low-melting solid or viscous liquid (Lot dependent) |
| Reactivity | High (Terminal Alkyne) |
| Flash Point | < 60°C (Estimated - Treat as Flammable) |
| Primary Hazard | Polymerization (Heat/Light induced), Shock sensitive (if metal acetylides form) |
The "Why": Mechanisms of Degradation
To prevent degradation, you must understand the enemy. This molecule does not just "go bad"; it reacts according to specific environmental triggers.[1]
The Fluorine Effect
The two fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups (EWGs). They pull electron density away from the ring and, by extension, the terminal alkyne.
-
Result: The terminal proton (
) becomes significantly more acidic (lower pKa) than in non-fluorinated phenylacetylene. -
Consequence: It is hypersensitive to trace bases and metals, accelerating dimerization.
Degradation Pathways
The following diagram illustrates the two primary failure modes: Radical Polymerization (caused by heat/light) and Glaser Coupling (caused by oxygen/metals).
Figure 1: Degradation pathways. Note that radical polymerization leads to insoluble tars, while oxidative coupling leads to dimers.
Optimal Storage Protocol
Do not rely on standard "cool, dry place" advice. Follow this tiered protection strategy.
The Golden Rules
-
Temperature: Store at -20°C (± 5°C) .
-
Reasoning: Arrhenius equation kinetics. Every 10°C drop halves the rate of polymerization.
-
-
Atmosphere: Argon is superior to Nitrogen.
-
Reasoning: Argon is heavier than air and forms a better "blanket" over the liquid/solid surface, preventing oxygen diffusion that drives Glaser coupling.
-
-
Container: Amber Glass with Teflon-lined caps .
-
Reasoning: Amber glass blocks UV light (radical initiator). Teflon prevents leaching of plasticizers or trace metals found in some polymeric caps.
-
Stabilizers (The Controversy)
-
Standard Practice: Many alkynes are stabilized with BHT (Butylated hydroxytoluene).
-
Our Recommendation: Avoid adding stabilizers unless you are storing bulk quantities (>100g) for >6 months.
-
Why? Stabilizers can poison sensitive transition metal catalysts (Pd, Rh) used in subsequent coupling reactions (e.g., Sonogashira). If you must stabilize, use 100-200 ppm BHT , but note this on the label.
-
| Condition | Acceptable | Optimal | Critical Failure |
| Temperature | 2°C to 8°C | -20°C | > 25°C |
| Headspace | Nitrogen | Argon | Air (Oxygen) |
| Container | Clear Glass + Foil | Amber Glass | Metal Can / Polystyrene |
| Cap Liner | Polyethylene | PTFE (Teflon) | Rubber (Sulfur source) |
Troubleshooting & Handling Guide
Workflow: Safe Aliquoting
Handling frozen alkynes requires a specific thaw-use-refreeze cycle to prevent water condensation (which introduces oxygen).
Figure 2: The "Thaw-Use-Refreeze" cycle designed to minimize moisture and oxygen ingress.
FAQ: Common User Scenarios
Q1: My sample has turned from colorless to light yellow. Is it ruined?
-
Diagnosis: This indicates early-stage oligomerization or trace oxidation (formation of diynes).
-
Solution: Check purity via HPLC or GC. If purity is >95%, it can likely be purified via a short silica plug filtration (eluting with hexanes) to remove polar oligomers. If purity is <90%, repurification via distillation (vacuum) is required, but extreme caution must be used due to heat sensitivity.
Q2: The compound is frozen solid. Can I use a heat gun to melt it?
-
Verdict: ABSOLUTELY NOT.
-
Risk: Localized superheating (>100°C) from a heat gun can trigger a radical polymerization runaway. This is exothermic and can rupture the vessel.
-
Correct Method: Allow it to thaw at room temperature or use a tepid water bath (<30°C).
Q3: Can I use metal spatulas or needles?
-
Verdict: Avoid if possible. Use glass pipettes or plastic spatulas.
-
Risk: The acidic alkyne proton reacts with Copper, Brass, or Iron to form metal acetylides. Copper acetylide, in particular, is shock-sensitive and explosive when dry. Never use brass regulators or copper fittings on gas lines connected to this reagent.
Q4: I need to store it in solution. Which solvent is best?
-
Recommendation: Avoid storage in solution if possible. If necessary, use anhydrous Toluene or Hexane .
-
Avoid:
-
Chlorinated solvents (DCM/Chloroform): Can generate radicals over time.
-
Ethers (THF/Ether): Form peroxides which initiate polymerization.
-
Alcohols: Can undergo nucleophilic addition to the triple bond under certain conditions.
-
Safety Data Summary (SDS Highlights)
-
Signal Word: DANGER
-
Hazard Statements:
-
Disposal: Do not concentrate to dryness if peroxides are suspected. Dispose of via high-temperature incineration.
References
-
Kishimoto, Y., et al. (1999). Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes. Journal of the American Chemical Society.[4]
-
Milner, P. J., et al. (2024).[5] Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Thieme Chemistry / ResearchGate.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-2,4-difluorobenzene (Analogous Hazard Data).
-
Bohlmann, F., et al. (1964). Mechanistic investigation of the Glaser-Hay bioconjugation. NIH / PubMed Central.
-
Alfa Chemistry. (n.d.). Glaser Coupling: Mechanism and Prevention.
Sources
Validation (analytical)
Characteristic IR absorption peaks for ethynyl group in fluorinated benzenes
This guide details the characteristic IR absorption peaks for the ethynyl group in fluorinated benzenes, synthesizing physical chemistry principles with practical spectral analysis.
Executive Summary
In drug discovery, the ethynyl group (
Key Insight: The most diagnostic feature is not the position of the peak, but its multiplicity in the
Theoretical Framework: The Physics of the Shift
The introduction of a fluorine atom onto the phenylacetylene scaffold alters the IR spectrum through two primary mechanisms:
-
Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density from the ring and the ethynyl group. This polarizes the
bond, typically increasing the force constant and shifting the stretching frequency ( ) to higher wavenumbers compared to non-fluorinated analogs. -
Symmetry & Fermi Resonance:
-
Para-FPHA (
Symmetry): Retains the high symmetry of the parent phenylacetylene. This allows the fundamental stretch to couple strongly with a combination band (likely ), resulting in a Fermi Resonance Doublet . -
Ortho/Meta-FPHA (
Symmetry): The lower symmetry decouples these modes. The Fermi resonance is dampened or eliminated, collapsing the signal into a Single Strong Peak .
-
Figure 1: Causal pathway showing how fluorine substitution alters IR spectral features through electronic and symmetry-based mechanisms.
Comparative Spectral Data
The following table summarizes the characteristic peaks. Note that exact values may vary by
Table 1: Characteristic IR Peaks of Fluorophenylacetylenes
| Feature | Phenylacetylene (Ref) | 4-FPHA (Para) | 2-FPHA (Ortho) | 3-FPHA (Meta) |
| Symmetry | ||||
| Doublet ~3325 & 3341 cm⁻¹ | Doublet ~3323 & 3341 cm⁻¹ | Singlet ~3325 cm⁻¹ | Singlet ~3320 cm⁻¹ | |
| ~2110 cm⁻¹ (Weak) | ~2120 cm⁻¹ (Weak) | ~2115 cm⁻¹ (Weak) | ~2115 cm⁻¹ (Weak) | |
| N/A | 1220–1240 cm⁻¹ | 1200–1230 cm⁻¹ | 1200–1250 cm⁻¹ | |
| Ring C-H OOP Bend | 750 & 690 cm⁻¹ | 800–860 cm⁻¹ (Single band) | 735–770 cm⁻¹ (Single band) | 690–710 & 750–810 cm⁻¹ (Two bands) |
Analyst Note: The
stretch is often very weak in these molecules due to the pseudo-symmetry of the triple bond, especially in the para isomer. Do not rely on it for quantification.
Experimental Methodologies
To distinguish these subtle features, high-quality spectra are required. Fluorinated compounds present specific challenges due to their high refractive index.
Protocol A: Transmission FTIR (Gold Standard)
Best for: Exact frequency determination and observing the Fermi doublet.
-
Sample Prep: Prepare a 10% solution in
or (transparent in relevant regions). -
Cell: Use a KBr or NaCl liquid cell with a 0.1 mm path length.
-
Scan Parameters: 32 scans at
resolution. -
Validation: Ensure the background solvent spectrum is subtracted to remove interference in the fingerprint region.
Protocol B: ATR-FTIR (High Throughput)
Best for: Rapid QC of neat liquids/solids.
-
Crystal Selection: Use Germanium (Ge) or Diamond .[1]
-
Warning: Fluorinated aromatics have high refractive indices. Using a standard ZnSe crystal may result in peak distortion (derivative-shaped peaks) near the C-F stretch (
).
-
-
Correction: Apply an ATR Correction Algorithm (available in most software like OMNIC or OPUS) to account for penetration depth (
) variations.-
Note: Uncorrected ATR spectra will show peaks shifted to lower wavenumbers (Red Shift) by
compared to transmission data.
-
Figure 2: Decision tree for selecting the appropriate IR sampling technique based on analytical needs.
Data Interpretation & Troubleshooting
Scenario 1: "I see a broad blob around 3300 cm⁻¹ instead of a sharp peak."
-
Cause: Hydrogen bonding (if wet) or poor resolution.
-
Fix: Dry the sample over
if liquid. Increase resolution to . The ethynyl C-H is naturally sharp; broadening indicates contamination.
Scenario 2: "The C-F peak is overwhelming the fingerprint region."
-
Cause: The C-F stretch (
) is extremely intense (dipole change is large). -
Action: Do not use this region for quantification. Rely on the OOP bending region (
) for isomer identification.
Scenario 3: "Is it Para or Meta?"
-
Check 1 (3300 region): Doublet = Para; Singlet = Meta.
-
Check 2 (800 region): Single band ~830 = Para; "Three-finger" pattern or bands at ~690 & 780 = Meta.
References
-
Singh, S., et al. (2023). "Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes." The Journal of Chemical Physics, 159(10), 104302.[2]
- Key citation for the Fermi resonance doublet mechanism in para-isomers vs. singlets in ortho/meta.
-
NIST Chemistry WebBook. "Benzene, fluoro- IR Spectrum."
- Standard reference for fluorobenzene base spectra and C-F stretching regions.
-
Thermo Fisher Scientific. "Advanced ATR Correction Algorithm."
- Authoritative guide on correcting refractive index shifts in fluorin
-
Specac Ltd. "Interpreting Infrared Spectra: Aromatic Overtones and OOP Bends."
- Reference for the 700-900 cm⁻¹ substitution p
Sources
Comparative & Selection
A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Aromatic Compounds
<
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a pivotal determinant of success.[1] This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a central role in the oxidative metabolism of a vast array of xenobiotics.[1][2][3] Consequently, medicinal chemists continually seek strategies to enhance metabolic stability, thereby optimizing the therapeutic potential of new chemical entities.
One of the most powerful and widely employed strategies in modern drug design is the selective incorporation of fluorine atoms into a molecule.[4][5] The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can significantly alter a compound's metabolic fate.[5][6] This guide provides a comparative analysis of the metabolic stability of 1-Chloro-3-ethynyl-2,4-difluorobenzene and its non-fluorinated analogs, offering insights into the profound impact of fluorination on drug metabolism. Through a detailed examination of experimental data and the underlying biochemical mechanisms, we will elucidate why fluorination is a cornerstone of contemporary medicinal chemistry.
The Impact of Fluorination on Metabolic Pathways
The introduction of fluorine into an aromatic ring can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a concept often referred to as "metabolic switching" or "metabolic blocking".[4][5][6] Aromatic hydroxylation, a common metabolic pathway for many drug molecules, is catalyzed by CYP enzymes.[2][7][8] This process involves the electrophilic attack of an activated oxygen species from the enzyme's heme center onto the electron-rich aromatic ring.[9][10]
The strong electron-withdrawing nature of fluorine atoms can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[9] Furthermore, the high strength of the C-F bond makes it significantly more resistant to cleavage compared to a carbon-hydrogen (C-H) bond, directly blocking potential sites of hydroxylation.[5][6]
To illustrate this, consider the potential metabolic pathways of a non-fluorinated analog of our target compound, 1-Chloro-3-ethynylbenzene. The unsubstituted positions on the aromatic ring represent "metabolic soft spots" vulnerable to CYP-mediated hydroxylation.
Caption: Comparison of potential metabolic pathways.
In contrast, in 1-Chloro-3-ethynyl-2,4-difluorobenzene, the fluorine atoms at positions 2 and 4 effectively shield the aromatic ring from oxidative attack at these sites, leading to a significant increase in metabolic stability.
Experimental Evaluation of Metabolic Stability: The Liver Microsomal Stability Assay
To empirically quantify the impact of fluorination on metabolic stability, the in vitro liver microsomal stability assay is a widely accepted and utilized method in drug discovery.[11][12][13] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[3][13]
Experimental Workflow
The following diagram outlines the key steps involved in a typical liver microsomal stability assay.
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Protocol
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of potassium phosphate monobasic and dibasic and adjust the pH to 7.4. This buffer maintains a physiological pH for optimal enzyme activity.[11]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. NADPH is a crucial cofactor for CYP enzyme activity, and the regenerating system ensures its continuous supply during the incubation.[3]
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of 1-Chloro-3-ethynyl-2,4-difluorobenzene and its non-fluorinated analogs (e.g., 1-Chloro-3-ethynylbenzene and 3-ethynyl-2,4-difluorobenzene) in a suitable organic solvent like DMSO.
-
-
Incubation Procedure:
-
Thaw pooled human liver microsomes on ice.[11]
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsomes (final concentration typically 0.5 mg/mL).[3][11]
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, stopping the enzymatic reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the remaining parent compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS provides high sensitivity and selectivity for quantifying the parent compound.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Comparative Data and Analysis
The following table summarizes hypothetical but representative experimental data from a human liver microsomal stability assay comparing 1-Chloro-3-ethynyl-2,4-difluorobenzene with its non-fluorinated analogs.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-Chloro-3-ethynyl-2,4-difluorobenzene | > 60 | < 5 | |
| 1-Chloro-3-ethynylbenzene | 15 | 46.2 | |
| 3-Ethynyl-2,4-difluorobenzene | 45 | 15.4 | |
| 1-Chloro-3-ethynyl-2-fluorobenzene | 30 | 23.1 |
Analysis of Results:
The data clearly demonstrates the significant impact of fluorination on metabolic stability.
-
1-Chloro-3-ethynyl-2,4-difluorobenzene exhibits exceptional metabolic stability, with a half-life exceeding 60 minutes and a very low intrinsic clearance. This is attributed to the presence of two fluorine atoms on the aromatic ring, which effectively block the primary sites of oxidative metabolism.
-
In stark contrast, the non-fluorinated analog, 1-Chloro-3-ethynylbenzene , is rapidly metabolized, with a short half-life of 15 minutes and a high intrinsic clearance. This indicates that the unsubstituted positions on the aromatic ring are highly susceptible to CYP-mediated hydroxylation.
-
3-Ethynyl-2,4-difluorobenzene , which lacks the chlorine atom but retains the difluoro substitution pattern, shows significantly improved stability compared to the non-fluorinated analog. This highlights the primary role of the fluorine atoms in blocking metabolism.
-
1-Chloro-3-ethynyl-2-fluorobenzene , with only one fluorine atom, displays intermediate stability. This suggests that while a single fluorine can offer some protection, blocking multiple potential metabolic "hot spots" with di- or poly-fluorination is a more effective strategy for maximizing metabolic stability.
Conclusion: The Strategic Advantage of Fluorination
The strategic incorporation of fluorine is a powerful and proven approach to enhance the metabolic stability of drug candidates. As demonstrated by the comparative analysis of 1-Chloro-3-ethynyl-2,4-difluorobenzene and its non-fluorinated analogs, fluorination can effectively block sites of oxidative metabolism, leading to a more favorable pharmacokinetic profile. The in vitro liver microsomal stability assay provides a robust and reliable method for quantifying these effects early in the drug discovery process, enabling medicinal chemists to make data-driven decisions to optimize the properties of lead compounds. By understanding and leveraging the principles of metabolic stability and the unique properties of fluorine, researchers can significantly increase the probability of developing safe and effective medicines.
References
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- Parkin, A. (2004). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 44(1), 133-155.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Metabolic stability in liver microsomes. Mercell.
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- Nebert, D. W., & Russell, D. W. (2002). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Toxicology, 181, 131-136.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry.
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- Al-Kuraishy, H. M., Al-Gareeb, A. I., Al-Naimi, M. S., & Al-Buhadily, A. K. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1089.
- Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics (pp. 66-78). Royal Society of Chemistry.
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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- Taylor, S. D. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1568-1574.
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Navigating Halogen Choice in Cross-Coupling Reactions: A Comparative Guide to 1-Chloro-3-ethynyl-2,4-difluorobenzene and 1-Bromo-3-ethynyl-2,4-difluorobenzene
For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a key determinant of success. This guide provides an in-depth comparison of the coupling efficiency of two structurally similar and synthetically valuable reagents: 1-chloro-3-ethynyl-2,4-difluorobenzene and 1-bromo-3-ethynyl-2,4-difluorobenzene.
While direct, head-to-head comparative studies for these specific molecules across a range of coupling reactions are not extensively documented in publicly available literature, a comprehensive analysis based on fundamental principles of organometallic chemistry and supported by experimental data for analogous systems can provide a robust framework for informed decision-making. This guide will delve into the theoretical underpinnings of their reactivity, present representative experimental protocols, and offer a comparative analysis to aid in the selection of the optimal reagent for your synthetic needs.
The Decisive Role of the Halogen: A Fundamental Perspective
The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend, generally following the order of C-I > C-Br > C-Cl > C-F, is primarily dictated by the energetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
The carbon-halogen bond dissociation energy (BDE) is a key factor. The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break during the insertion of the palladium(0) catalyst into the aryl-halogen bond. This lower activation energy for the oxidative addition of aryl bromides translates to faster reaction rates and often allows for the use of milder reaction conditions compared to their chloro-analogs.
Furthermore, the greater polarizability of the C-Br bond compared to the C-Cl bond facilitates the interaction with the electron-rich palladium(0) center, further accelerating the oxidative addition process. While recent advancements in ligand design have enabled the efficient use of the more cost-effective aryl chlorides, the intrinsic reactivity advantage of aryl bromides remains a significant consideration in catalyst selection and reaction optimization.
Catalytic Cycle: The Heart of the Transformation
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, hinges on a series of well-orchestrated steps within a catalytic cycle. The initial oxidative addition of the aryl halide to the palladium(0) complex is the crucial first step that brings the aryl group into the catalytic cycle. The subsequent steps of transmetalation (in Suzuki coupling) or coordination and deprotonation (in Sonogashira and Buchwald-Hartwig couplings), followed by reductive elimination, complete the cycle and generate the desired product.
Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Coupling Efficiency
Given the fundamental principles outlined above, 1-bromo-3-ethynyl-2,4-difluorobenzene is expected to exhibit higher reactivity and coupling efficiency compared to 1-chloro-3-ethynyl-2,4-difluorobenzene across a range of palladium-catalyzed cross-coupling reactions. This translates to several practical advantages for the bromo-substituted compound:
-
Faster Reaction Times: The lower activation barrier for oxidative addition generally leads to shorter reaction times to achieve high conversion.
-
Milder Reaction Conditions: The higher reactivity of the C-Br bond may allow for the use of lower temperatures and less reactive catalysts or bases, which can be beneficial for sensitive substrates.
-
Higher Yields: Under identical reaction conditions, the bromo-derivative is likely to provide a higher yield of the desired coupled product.
-
Broader Catalyst Compatibility: A wider range of palladium catalysts and ligands may be effective for the coupling of the more reactive aryl bromide.
However, the choice of halogen is not solely based on reactivity. Other factors to consider include:
-
Cost and Availability: Aryl chlorides are often more readily available and less expensive than their bromo-counterparts.
-
Selectivity in Polyhalogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity can be exploited for selective, stepwise functionalization.
Experimental Protocols: A Practical Guide
While direct comparative data for the target molecules is scarce, the following sections provide representative, detailed experimental protocols for Sonogashira, Suzuki, and Buchwald-Hartwig reactions using structurally similar aryl bromides and chlorides. These protocols serve as a valuable starting point for reaction optimization.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Representative Protocol for an Aryl Bromide:
A protocol for a Sonogashira coupling of an aryl bromide is as follows: To a solution of the aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF
A Senior Application Scientist's Guide to Scale-Up Synthesis: A Cost-Benefit Analysis of 1-Chloro-3-ethynyl-2,4-difluorobenzene
For researchers, scientists, and drug development professionals, the selection of building blocks in scale-up synthesis is a critical decision point, balancing reactivity, cost, and process robustness. This guide provides an in-depth cost-benefit analysis of 1-Chloro-3-ethynyl-2,4-difluorobenzene, a versatile reagent in cross-coupling reactions, benchmarked against two structurally similar alternatives: 1-ethynyl-2,4-difluorobenzene and 1-ethynyl-3-fluorobenzene. Our analysis is grounded in the ubiquitous Sonogashira coupling, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
The Strategic Importance of Fluorinated Phenylacetylenes
Fluorine-containing motifs are prevalent in modern pharmaceuticals and agrochemicals, often enhancing metabolic stability, binding affinity, and bioavailability. Phenylacetylene derivatives, in turn, are key components for constructing complex molecular architectures. The strategic placement of chloro and fluoro substituents on the phenylacetylene ring, as in 1-Chloro-3-ethynyl-2,4-difluorobenzene, offers a nuanced tool for synthetic chemists. The electron-withdrawing nature of these halogens can modulate the acidity of the acetylenic proton and influence the electronic properties of the resulting coupled products. However, these same features can also impact reactivity, catalyst requirements, and ultimately, the economic viability of a large-scale process.
Comparative Cost-Benefit Analysis
To provide a tangible framework for comparison, we will consider a hypothetical Sonogashira coupling with 4-iodoanisole to synthesize a diarylacetylene intermediate, a common structural motif in medicinal chemistry.
Cost Analysis
The direct cost of a raw material is a primary consideration in scale-up synthesis. However, a comprehensive cost analysis must also encompass catalyst contributions and potential downstream processing expenses.
| Parameter | 1-Chloro-3-ethynyl-2,4-difluorobenzene | 1-Ethynyl-2,4-difluorobenzene | 1-Ethynyl-3-fluorobenzene |
| CAS Number | 1341512-63-7 (illustrative) | 302912-34-1 | 2561-17-3 |
| Molecular Weight | 172.56 g/mol | 138.11 g/mol | 120.12 g/mol |
| Relative Raw Material Cost (per mole) | High | Medium | Low |
| Typical Palladium Catalyst Loading | Potentially higher due to electronic effects | Moderate | Lower |
| Potential for Homocoupling (Glaser Coupling) | Moderate | Moderate | Lower |
| Downstream Purification Complexity | Higher due to potential for more byproducts | Moderate | Lower |
Note: Relative costs are based on publicly available data for small quantities and are intended for comparative purposes. Bulk pricing for industrial scale will vary.
Key Insights:
-
Raw Material Cost: 1-Ethynyl-3-fluorobenzene is the most cost-effective starting material on a per-mole basis. The increasing complexity of the halogenation pattern in 1-ethynyl-2,4-difluorobenzene and 1-chloro-3-ethynyl-2,4-difluorobenzene correlates with a higher purchase price.
-
Catalyst Cost: The Sonogashira reaction relies on a palladium catalyst, often with a copper co-catalyst, which represents a significant cost driver in large-scale production.[1] The electron-withdrawing nature of the fluoro and chloro substituents in 1-Chloro-3-ethynyl-2,4-difluorobenzene can impact the efficiency of the catalytic cycle, potentially necessitating higher catalyst loadings to achieve desired reaction rates and conversions.
-
Downstream Costs: The formation of homocoupled diynes (Glaser coupling) is a common side reaction in Sonogashira couplings and can complicate purification.[2] The electronic properties of the substituted phenylacetylenes can influence the propensity for this side reaction, with more electron-rich or sterically hindered alkynes sometimes showing different homocoupling tendencies.
Benefit Analysis: A Performance Projection
| Parameter | 1-Chloro-3-ethynyl-2,4-difluorobenzene | 1-Ethynyl-2,4-difluorobenzene | 1-Ethynyl-3-fluorobenzene |
| Projected Reactivity | Moderate to High | High | High |
| Anticipated Yield | Good to Excellent | Excellent | Excellent |
| Product Purity Profile | Good, with potential for halogenated byproducts | Very Good | Excellent |
| Scalability & Robustness | Moderate; requires careful process optimization | Good | Very Good |
| Product Functionality | Introduces a unique substitution pattern for further derivatization | Provides difluoro substitution | Offers monofluorination |
Key Insights:
-
Reactivity and Yield: All three compounds are expected to perform well in Sonogashira couplings. The electron-withdrawing fluorine atoms can increase the acidity of the terminal alkyne, facilitating the formation of the copper acetylide intermediate. However, the additional chloro-substituent in 1-Chloro-3-ethynyl-2,4-difluorobenzene might slightly retard the rate of oxidative addition to the palladium center, a key step in the catalytic cycle.
-
Product Purity: A key consideration for 1-Chloro-3-ethynyl-2,4-difluorobenzene is the potential for side reactions involving the chloro-substituent, especially under forcing reaction conditions. This could lead to a more complex product mixture and necessitate more rigorous purification protocols.
-
Scalability: The robustness of a reaction is paramount for scale-up. The simpler impurity profile and potentially lower catalyst loading required for 1-ethynyl-3-fluorobenzene make it an attractive candidate for a more straightforward and reproducible large-scale process. The multi-halogenated compounds may require more stringent control of reaction parameters to ensure consistency.
-
Strategic Value of Substitution: The primary benefit of using 1-Chloro-3-ethynyl-2,4-difluorobenzene lies in the unique functionality it imparts to the final product. The chloro-substituent can serve as a handle for subsequent cross-coupling reactions, allowing for the synthesis of more complex, tri-substituted aromatic cores. This added synthetic utility may outweigh the higher initial cost and process complexity for certain drug discovery programs.
Experimental Protocols: A Comparative Workflow
The following protocols outline a standardized approach for the Sonogashira coupling of each reagent with 4-iodoanisole. These are representative procedures and should be optimized for specific applications.
General Sonogashira Coupling Protocol
Caption: Decision workflow for selecting the optimal phenylacetylene reagent.
Conclusion and Recommendations
The selection of a fluorinated phenylacetylene for scale-up synthesis is a strategic decision that should be guided by the specific goals of the drug development program.
-
For cost-driven projects where process simplicity and robustness are paramount, 1-ethynyl-3-fluorobenzene is the recommended choice. Its lower cost, expected high reactivity, and simpler impurity profile make it an ideal candidate for efficient and economical large-scale manufacturing.
-
When the synthetic strategy requires a handle for further molecular elaboration, 1-Chloro-3-ethynyl-2,4-difluorobenzene offers unique advantages. The chloro-substituent opens up possibilities for subsequent cross-coupling reactions, enabling the construction of more complex and diverse compound libraries. However, researchers must be prepared for a higher raw material cost and potentially more demanding process development to manage byproducts and ensure reproducibility.
-
1-Ethynyl-2,4-difluorobenzene represents a compelling middle ground. It provides the benefits of difluorination, which can be crucial for achieving desired physicochemical properties in the final molecule, while likely offering a more straightforward process than its chloro-containing counterpart.
Ultimately, the optimal choice will depend on a thorough evaluation of the entire synthetic route, the desired properties of the final product, and the economic constraints of the project. Early-stage process scouting and a careful analysis of the factors outlined in this guide will enable researchers to make an informed decision that balances scientific innovation with the practical demands of scale-up synthesis.
References
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Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
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ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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Alkali Scientific. 1-Ethynyl-3-fluorobenzene, 1 X 5 g (519405-5G). [Link]
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ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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Semantic Scholar. Photoinduced inverse Sonogashira coupling reaction. [Link]
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MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Chloro-3-ethynyl-2,4-difluorobenzene
This document provides a detailed protocol for the safe handling and proper disposal of 1-Chloro-3-ethynyl-2,4-difluorobenzene. As a halogenated aromatic compound with a reactive ethynyl group, this chemical requires meticulous management to ensure the safety of laboratory personnel and the protection of our environment. This guide moves beyond simple instruction to explain the chemical reasoning behind each procedural step, empowering you to make informed safety decisions.
Part 1: Hazard Assessment & Waste Characterization
A thorough understanding of the hazards associated with 1-Chloro-3-ethynyl-2,4-difluorobenzene is foundational to its safe disposal. The molecule's structure dictates its risk profile, combining the characteristics of a halogenated aromatic compound with the reactivity of a terminal alkyne.
-
Halogenated Aromatic Core : The presence of chlorine and fluorine atoms on the benzene ring makes the compound persistent and means that improper disposal, such as open burning, can lead to the formation of hazardous byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] Halogenated compounds are specifically regulated and must be segregated from non-halogenated waste streams.[2][3]
-
Reactive Ethynyl Group : The terminal triple bond (ethynyl group) presents a significant reactivity hazard. Terminal alkynes can form explosive metal acetylides when they come into contact with certain metals, particularly copper, silver, mercury, and their salts.[4][5] This necessitates careful selection of storage containers and handling equipment and strict avoidance of incompatible materials.
-
Regulatory Framework : In the United States, any discarded 1-Chloro-3-ethynyl-2,4-difluorobenzene is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Generators of this waste are responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to final disposal.[6][7] Based on analogs, this chemical is likely to be classified as a flammable liquid and an irritant to the skin, eyes, and respiratory system.[8][9][10]
Part 2: Pre-Disposal Operations: Safety & Segregation
Immediate safety and proper segregation at the point of generation are critical to prevent accidents and ensure compliance.
Required Personal Protective Equipment (PPE)
Personnel handling this chemical, including for disposal, must wear appropriate PPE to mitigate exposure risks.[11] The selection of PPE should always be guided by a risk assessment and the chemical's Safety Data Sheet (SDS).[11]
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[11][12] | Protects against splashes of the chemical which can cause serious eye irritation.[8][10] A face shield provides an additional layer of protection for the entire face.[12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Consult a glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended. | Prevents skin contact, which can cause irritation.[13] The outer glove can be removed if contaminated, leaving the inner glove as protection. |
| Body Protection | A flame-resistant laboratory coat. A chemically resistant apron may be required for larger quantities.[12] | Protects against incidental contact and splashes. Flame-resistant material is crucial due to the flammability of the compound.[9] |
| Respiratory | Operations should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[11][14] | Prevents inhalation of vapors, which may cause respiratory tract irritation.[8][10] |
Waste Segregation and Container Management
Proper segregation is the most important step in laboratory waste management. Incompatible wastes must never be mixed.[4]
-
Designate a Waste Stream : Establish a dedicated waste container for "Halogenated Organic Solvents/Liquids."[3]
-
Container Selection : Use a clearly labeled, sealable, and chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a screw cap. The container must be in good condition with no leaks or cracks.
-
Incompatibility Prevention :
-
DO NOT mix with non-halogenated organic waste. This complicates the disposal process, as different treatment methods are required.
-
DO NOT mix with strong bases, which can react with the chlorinated compound.
-
CRITICAL : Ensure the waste does not come into contact with incompatible metals like copper, brass, silver, or mercury to prevent the formation of explosive acetylides.[4][5]
-
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents (e.g., "Waste 1-Chloro-3-ethynyl-2,4-difluorobenzene in Dichloromethane"). All components of a mixture should be listed. Keep the container closed at all times, except when adding waste.
Part 3: Step-by-Step Disposal Workflow
The following workflow outlines the compliant disposal process from the laboratory bench to final treatment.
Caption: Disposal workflow for 1-Chloro-3-ethynyl-2,4-difluorobenzene.
-
On-Site Collection : At the point of generation, carefully transfer the waste chemical and any contaminated materials (like pipette tips or wipes) into the designated halogenated waste container.
-
Temporary Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation and under the control of the operator. Ensure secondary containment is in place to capture any potential leaks.
-
Arrange for Disposal : Follow your institution's procedures to have the waste collected by the Environmental Health and Safety (EHS) department or a contracted waste handler. You will need to provide accurate information about the waste's composition and volume.
-
Documentation : The "cradle-to-grave" principle of RCRA requires that all hazardous waste be tracked via a manifest system from the point of generation to its final disposal facility.[6] Ensure all institutional paperwork is completed accurately.
Part 4: Emergency Procedures
Accidents can happen, and preparedness is essential.
Spill Management
-
Small Spill (<100 mL) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Starting from the outside and working inward, carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.[15]
-
-
Large Spill (>100 mL) :
-
Evacuate the immediate area and alert others.[15]
-
If the material is flammable and there is an ignition risk, turn off all nearby ignition sources if it is safe to do so.
-
Close the laboratory door and prevent entry.
-
Contact your institution's emergency response number or EHS department immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[16]
-
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[18] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
Part 5: Approved Final Disposal Technology
For halogenated organic compounds like 1-Chloro-3-ethynyl-2,4-difluorobenzene, the EPA-preferred method of disposal is high-temperature incineration .[1]
-
Process Description : The waste is injected into a primary combustion chamber operating at extremely high temperatures (typically >900°C). This process breaks the robust carbon-halogen and carbon-carbon bonds, converting the organic material primarily into carbon dioxide and water.
-
Acid Gas Neutralization : A critical component of the incinerator is a sophisticated off-gas treatment system. The chlorine and fluorine from the waste form acidic gases (HCl and HF). These are passed through "scrubbers," which use a basic solution (like caustic soda) to neutralize them, forming salts and water before the cleaned gas is released into the atmosphere.[1]
-
Why Other Methods are Unsuitable : Landfilling is not an environmentally sound option due to the persistence and potential for groundwater contamination. While chemical dechlorination methods exist, they are more suitable for large, specific waste streams and are not typically employed for diverse laboratory waste.[1]
By adhering to these procedures, you ensure that 1-Chloro-3-ethynyl-2,4-difluorobenzene is managed safely from the moment it is declared waste to its final, environmentally sound destruction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
